![molecular formula C20H25N3O2S2 B2952569 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2415543-21-2](/img/structure/B2952569.png)
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mechanism Of Action
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is necessary for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has been shown to inhibit other kinases involved in the immune system, such as ITK (Interleukin-2-inducible T-cell Kinase) and TXK (Tec Kinase). This broad inhibition may contribute to the drug's efficacy in treating B-cell malignancies.
Advantages And Limitations For Lab Experiments
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has several advantages as a research tool, including its potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, its complex synthesis and limited availability may make it difficult to use in some experiments.
Future Directions
Future research on 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide could focus on its potential use in combination with other drugs or immunotherapies, as well as its effects on other cell types and signaling pathways. Additionally, further studies on the pharmacokinetics and toxicity of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide will be necessary for its eventual use in clinical trials.
In conclusion, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide is a promising research tool for the study of B-cell malignancies and the role of BTK in immune signaling. Its potent inhibition of BTK and induction of apoptosis make it a potential candidate for future drug development in the treatment of these diseases.
Synthesis Methods
The synthesis of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide involves several steps, including the preparation of the thiazole and thiomorpholine intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells, leading to tumor regression.
properties
IUPAC Name |
2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c24-18(17-14-27-19(22-17)16-4-2-1-3-5-16)21-15-20(6-10-25-11-7-20)23-8-12-26-13-9-23/h1-5,14H,6-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVGVMQNQJFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

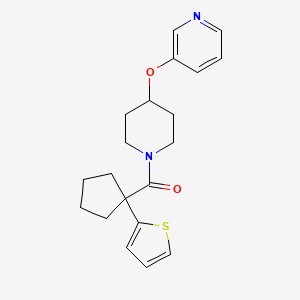
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)
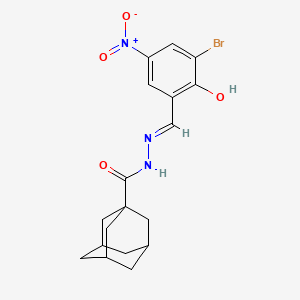
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
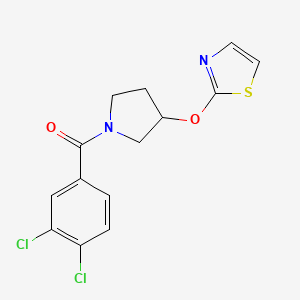
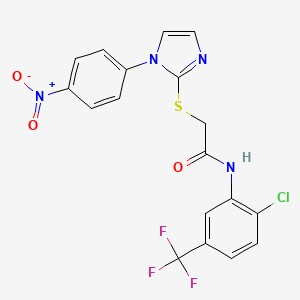

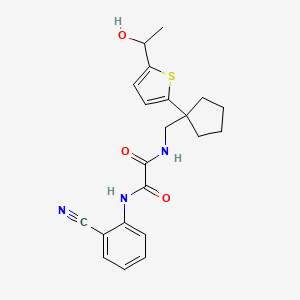
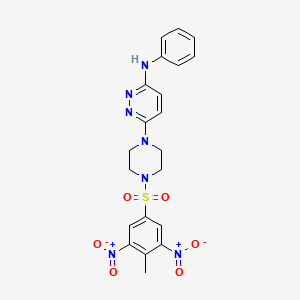
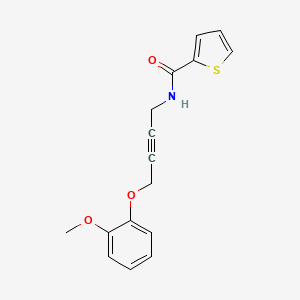
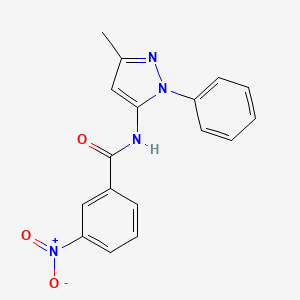
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)